molecular formula C9H14ClN3O2 B1521546 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride CAS No. 1193387-26-6

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B1521546
CAS No.: 1193387-26-6
M. Wt: 231.68 g/mol
InChI Key: MFAOZNABENEVKT-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride. For instance, due to its polar nature, this compound exhibits high hygroscopicity and will readily absorb moisture from the surrounding environment. This could potentially affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the coupling reaction between 5-methyl-1,2-oxazole-4-carboxylic acid and piperazine. The nature of these interactions involves the formation of an intermediate compound, which is subsequently treated with hydrochloric acid to yield this compound.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux, which can lead to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 5-methyl-1,2-oxazole-4-carbonyl chloride with piperazine in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or chromatography techniques.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOZNABENEVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-26-6
Record name Methanone, (5-methyl-4-isoxazolyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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